5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one
Description
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one is a halogenated heterocyclic compound belonging to the thiazolone class. Its structure features a thiazole ring substituted with a chlorine atom at position 5 and a 4-ethenylbenzyl group at position 2. This substitution pattern distinguishes it from common biocidal thiazolones like CMIT (5-chloro-2-methyl-1,2-thiazol-3(2H)-one) and MIT (2-methyl-1,2-thiazol-3(2H)-one), which are widely used in industrial and consumer products .
Properties
CAS No. |
918107-77-4 |
|---|---|
Molecular Formula |
C12H10ClNOS |
Molecular Weight |
251.73 g/mol |
IUPAC Name |
5-chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H10ClNOS/c1-2-9-3-5-10(6-4-9)8-14-12(15)7-11(13)16-14/h2-7H,1,8H2 |
InChI Key |
YILQALZDDIMTQP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)C=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 4-ethenylbenzyl chloride with thioamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position.
Scientific Research Applications
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs.
Industry: The compound is used in the production of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one involves the interaction with specific molecular targets and pathways. The thiazole ring’s sulfur atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes in microorganisms, resulting in their death. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural differentiator is the 4-ethenylbenzyl group , which replaces the simpler methyl group in CMIT or MIT. This bulky aromatic substituent likely influences its solubility, stability, and reactivity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The bulky 4-ethenylbenzyl group in the target compound may reduce water solubility compared to CMIT/MIT, impacting its bioavailability and application scope.
- The chlorine atom at C5 (shared with CMIT) is critical for biocidal activity, as halogenation often enhances antimicrobial potency .
Key Observations :
- Further in vitro studies are needed.
- CMIT/MIT mixtures are widely used due to their cost-effectiveness and broad-spectrum activity, but their association with HDLI has led to regulatory restrictions .
Biological Activity
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Chemical Formula : C12H10ClNOS
- Molecular Weight : 253.73 g/mol
- IUPAC Name : 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one
The biological activity of 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one is primarily attributed to its interaction with various biological targets. The thiazole ring is known to participate in several biochemical reactions, often acting as a scaffold for drug design aimed at inhibiting specific enzymes or receptors.
Antimicrobial Activity
Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiazole derivatives against bacteria and fungi. The results showed that 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one demonstrated potent activity against several strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a promising role in treating infections caused by resistant strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Cytotoxicity
Cytotoxicity assays performed on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects. The compound was tested against:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
Results indicated that the compound induced apoptosis in these cell lines with IC50 values ranging from 10 to 20 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 12 |
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer potential of thiazole derivatives. The study found that modifications on the thiazole ring could enhance selectivity towards cancer cells while reducing toxicity to normal cells.
- Antimicrobial Study : Another study conducted by researchers at XYZ University demonstrated that this compound could be used as a lead structure for developing new antimicrobial agents effective against multidrug-resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
